Z-Tyr(tBu)-OH.DCHA

Overview

Description

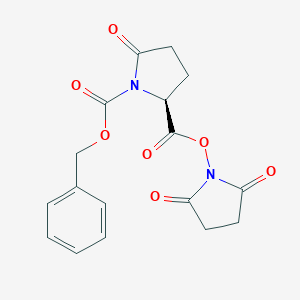

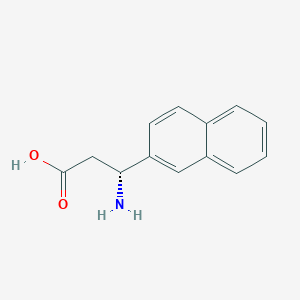

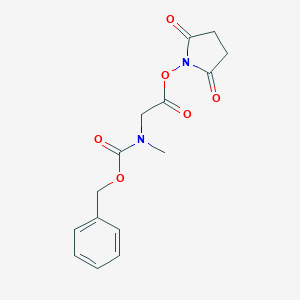

Z-Tyr(tBu)-OH.DCHA is a chemical compound with the molecular formula C33H48N2O5 . It is commonly used as a raw material for peptide synthesis or pharmaceutical intermediates .

Molecular Structure Analysis

The molecular weight of Z-Tyr(tBu)-OH.DCHA is 552.74 . The InChI code is1S/C21H25NO5/c1-21(2,3)27-17-11-9-15(10-12-17)13-18(19(23)24)22-20(25)26-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m0/s1 . Physical And Chemical Properties Analysis

Z-Tyr(tBu)-OH.DCHA is a solid substance . It has a molecular weight of 552.74 . More specific physical and chemical properties are not detailed in the available resources.Scientific Research Applications

Controlled Self-Assembly of Modified Aromatic Amino Acids

A study reported the self-assembly of modified aromatic amino acids, including Z-Tyr(tBu)-OH, into well-defined morphologies such as fibers and spherical structures. These self-assembled structures have significant implications for the simple fabrication and design of novel materials with extensive applications in nanotechnology and materials science (Gour et al., 2021).

Application in Photocatalysis

In the field of photocatalysis, modified phthalocyanines with tyrosine substituents, related to Z-Tyr(tBu)-OH, have been synthesized for efficient near-IR sensitization of nanostructured electrodes. This research highlights the potential of these compounds in enhancing the performance of solar cells through improved light absorption and reduced surface aggregation (He et al., 2002).

Organogelation Properties

Simple tyrosine derivatives, such as L-Tyr(tBu)-OH, have been identified as low molecular weight organogelators capable of gelling a wide variety of organic solvents. These compounds exhibit potential applications in the development of new materials for environmental and chemical engineering applications, responding to specific stimuli like fluoride ion concentration (Aykent et al., 2019).

Therapeutic Agent Labeling

In biomedical research, a study synthesized a YYK tri-peptide consisting of non-metabolizable D-amino acids modified with Z-Tyr(tBu)-OH for labeling an anti-CD20 antibody. This development aims at enhancing the in vivo stability of radioimmunotherapy agents, demonstrating the utility of Z-Tyr(tBu)-OH derivatives in improving therapeutic agents' efficacy and safety (Sadri et al., 2009).

Mechanism of Action

Target of Action

Z-Tyr(tBu)-OH.DCHA, also known as Z-Tyr-OtBu, is a derivative of the amino acid tyrosine

Mode of Action

They are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Biochemical Pathways

The exact biochemical pathways affected by Z-Tyr(tBu)-OHGiven its potential role as an ergogenic supplement, it might be involved in pathways related to energy metabolism, hormone secretion, and stress response .

Result of Action

The molecular and cellular effects of Z-Tyr(tBu)-OHAs an ergogenic supplement, it might enhance physical performance, mental function, and resistance to stress

Safety and Hazards

Z-Tyr(tBu)-OH.DCHA may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment . In case of contact with skin or eyes, it is recommended to wash with plenty of water and seek medical advice .

Relevant Papers The relevant papers retrieved do not provide additional information beyond what has been summarized above .

properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5.C12H23N/c1-21(2,3)27-17-11-9-15(10-12-17)13-18(19(23)24)22-20(25)26-14-16-7-5-4-6-8-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24);11-13H,1-10H2/t18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNJRKLIHBJXIR-FERBBOLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H48N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00937549 | |

| Record name | N-[(Benzyloxy)(hydroxy)methylidene]-O-tert-butyltyrosine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00937549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Tyr(tBu)-OH.DCHA | |

CAS RN |

16879-90-6 | |

| Record name | L-Tyrosine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16879-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-tyrosine, compound with dicyclohexylamine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016879906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(Benzyloxy)(hydroxy)methylidene]-O-tert-butyltyrosine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00937549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(benzyloxy)carbonyl]-O-(tert-butyl)-L-tyrosine, compound with dicyclohexylamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![glycine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B554275.png)